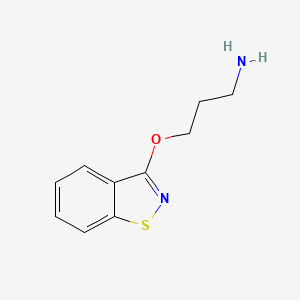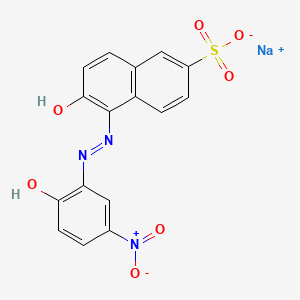
Sodium 6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 222-827-8, also known as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium compound widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it a valuable chemical in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Trimethylamine+Epichlorohydrin→(3-chloro-2-hydroxypropyl)trimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of (3-chloro-2-hydroxypropyl)trimethylammonium chloride is carried out in large-scale reactors. The process involves the continuous addition of trimethylamine and epichlorohydrin, followed by purification steps to remove any impurities. The final product is obtained in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different alcohols or ketones.
Scientific Research Applications
(3-chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the modification of biomolecules and as a disinfectant.
Medicine: Utilized in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: Applied in the production of surfactants, fabric softeners, and water treatment chemicals.
Mechanism of Action
The mechanism of action of (3-chloro-2-hydroxypropyl)trimethylammonium chloride involves its interaction with various molecular targets. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with proteins and nucleic acids, affecting their structure and function. The pathways involved in these interactions depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-2-hydroxypropyl)dimethylamine
- (3-chloro-2-hydroxypropyl)diethylamine
- (3-chloro-2-hydroxypropyl)triethylamine
Uniqueness
(3-chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high reactivity and versatility make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Properties
CAS No. |
3624-64-4 |
|---|---|
Molecular Formula |
C16H10N3NaO7S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
sodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
InChI Key |
NXLJCMZUMDRSMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


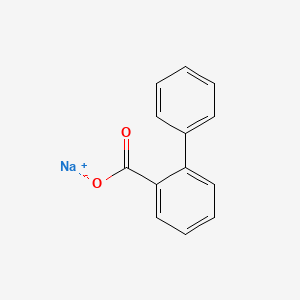
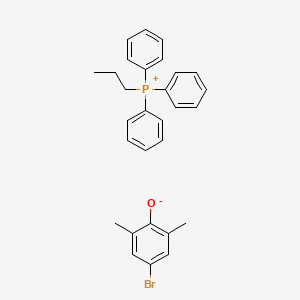

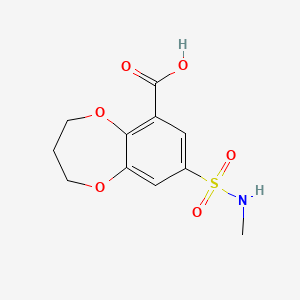
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)


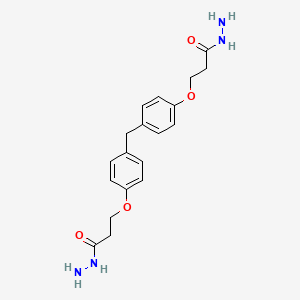
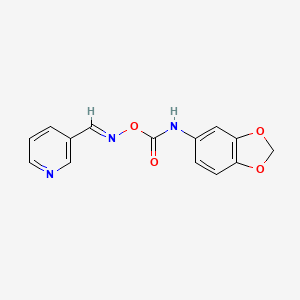
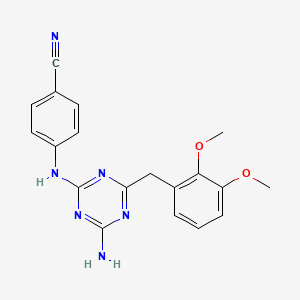
![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

